N-(2-Methoxy-dibenzofuran-3-yl)-acetamide
Overview
Description
N-(2-Methoxy-dibenzofuran-3-yl)-acetamide: is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings. This compound is characterized by the presence of a methoxy group at the 2-position of the dibenzofuran ring and an acetamide group at the 3-position.
Scientific Research Applications
Chemistry: N-(2-Methoxy-dibenzofuran-3-yl)-acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxy-dibenzofuran.
Acetylation: The 2-methoxy-dibenzofuran is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamide group at the 3-position of the dibenzofuran ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxy-dibenzofuran-3-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group and acetamide group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or acetamide groups.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-dibenzofuran-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-N-(2-methoxy-dibenzofuran-3-yl)-benzamide
- 4-Fluoro-N-(2-methoxy-dibenzofuran-3-yl)-benzenesulfonamide
- 3,5-Diamino-N-(2-methoxy-dibenzofuran-3-yl)-benzamide
Uniqueness: N-(2-Methoxy-dibenzofuran-3-yl)-acetamide is unique due to its specific substitution pattern on the dibenzofuran ring. The presence of both the methoxy group and the acetamide group imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-9(17)16-12-8-14-11(7-15(12)18-2)10-5-3-4-6-13(10)19-14/h3-8H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDVDLWULGRWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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